

## Head-to-Head Efficacy and Safety Comparison: The PULSE-1 Trial (Simulated)

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The PULSE-1 study is a hypothetical Phase III, randomized, double-blind, multicenter clinical trial designed to compare the efficacy and safety of **Depulfavirine** versus Efavirenz over 48 weeks. Both drugs were administered in combination with a fixed-dose background regimen of two nucleoside reverse transcriptase inhibitors (NRTIs).

#### **Quantitative Data Summary**

The following tables summarize the key efficacy and safety outcomes from the PULSE-1 trial.

Table 1: Primary and Secondary Efficacy Endpoints at Week 48



Endpoint	Depulfavirine + 2 NRTIs (n=350)	Efavirenz + 2 NRTIs (n=350)	p-value
Primary Endpoint			
Virologic Suppression (<50 copies/mL)	88.6%	84.3%	<0.05
Secondary Endpoints			
Mean Change in CD4+ T-cell Count (cells/μL)	+245	+210	<0.01
Virologic Failure	4.3%	7.1%	NS
No Virologic Data at Week 48	7.1%	8.6%	NS

NS: Not Significant

Table 2: Comparative Safety and Tolerability Profile



Adverse Event (AE) Category (Grade 2- 4)	Depulfavirine + 2 NRTIs (n=350)	Efavirenz + 2 NRTIs (n=350)	p-value
Neurologic AEs			
Dizziness	9.7%	28.1%	<0.001
Insomnia	8.6%	19.4%	<0.001
Abnormal Dreams	6.3%	25.2%	<0.001
Gastrointestinal AEs			
Nausea	12.5%	11.8%	NS
Diarrhea	8.0%	7.5%	NS
Metabolic AEs			
Grade 3-4 Lipid Elevation	5.1%	9.8%	<0.05
Discontinuation due to AEs	3.4%	6.9%	<0.05

NS: Not Significant

# Experimental Protocols PULSE-1 Clinical Trial Methodology

- Study Design: A Phase III, randomized, double-blind, active-controlled non-inferiority trial conducted across 75 centers in North America and Europe.
- Participant Population: Treatment-naive adults (≥18 years) with HIV-1 infection, with a screening plasma HIV-1 RNA ≥1,000 copies/mL and no known resistance to NNRTIs or the background regimen components.
- Randomization and Blinding: Eligible participants were randomized 1:1 to receive either
   Depulfavirine (600 mg once daily) or Efavirenz (600 mg once daily). Both cohorts received



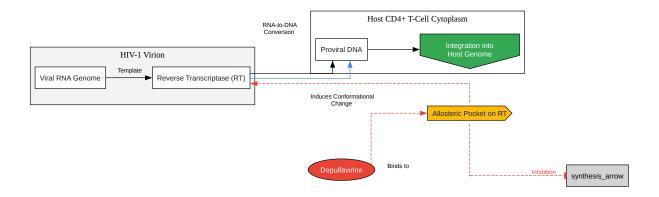
a background regimen of Tenofovir/Emtricitabine (300/200 mg once daily). Blinding was maintained using placebo-matching capsules for both active drugs.

- Primary Endpoint: The primary efficacy endpoint was the proportion of participants with plasma HIV-1 RNA levels <50 copies/mL at Week 48, as determined by the FDA-defined snapshot algorithm.
- Secondary Endpoints: Key secondary endpoints included the mean change from baseline in CD4+ T-cell count, the incidence of virologic failure (defined as HIV-1 RNA ≥200 copies/mL after initial suppression), and overall safety and tolerability profiles.
- Statistical Analysis: The primary efficacy analysis was conducted on the intent-to-treat (ITT) population. Non-inferiority was to be concluded if the lower bound of the 95% confidence interval for the treatment difference was greater than -10%. Superiority was tested if non-inferiority was met. Safety analyses were descriptive.

## **Mechanism and Workflow Visualizations Signaling Pathway**

**Depulfavirine** is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It non-competitively binds to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that distorts the active site and inhibits the conversion of viral RNA to DNA, thus halting the viral replication process.





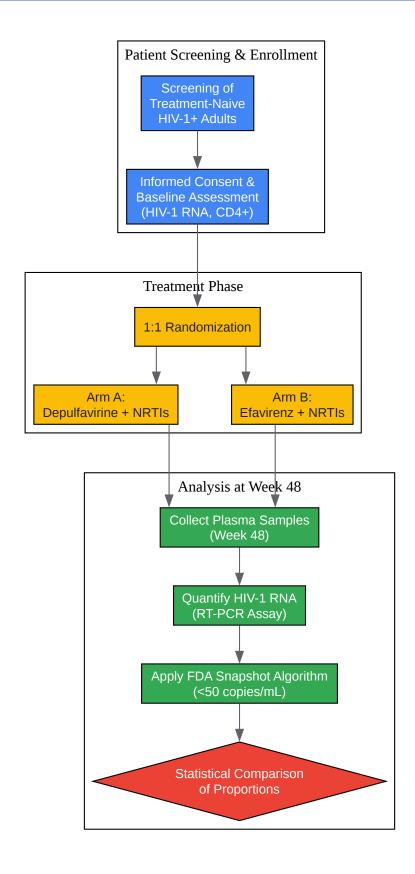
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Fig. 1: Mechanism of Action for **Depulfavirine**.

### **Experimental Workflow**

The following diagram illustrates the high-level workflow for assessing the primary endpoint in the PULSE-1 clinical trial.





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Fig. 2: PULSE-1 Trial Primary Endpoint Workflow.



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